4-Methylumbelliferyl alpha-L-arabinofuranoside
Overview
Description
Synthesis Analysis
The synthesis of 4-Methylumbelliferyl alpha-L-arabinofuranoside involves the condensation of dimeric 3,4,6-tri-O-acetyl-2-deoxy-2-nitroso-alpha-D-glucopyranosyl chloride with 4-methylumbelliferone. This process yields a crystalline product which, through a series of acetylation, reduction, and further acetylation steps, leads to the formation of 4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside. This compound serves as a substrate for specific enzymatic assays, illustrating the chemical versatility and utility of 4-Methylumbelliferyl derivatives in biochemical research (Chow & Weissmann, 1981).
Molecular Structure Analysis
The molecular structure of 4-Methylumbelliferyl alpha-L-arabinofuranoside and its derivatives is pivotal in determining their function and reactivity. These compounds exhibit specific structural features that enable them to serve as substrates in enzymatic assays. For example, the presence of the 4-methylumbelliferone moiety is crucial for the fluorescence properties that make these compounds valuable as fluorogenic substrates in assays to measure enzymatic activity (Chow & Weissmann, 1981).
Chemical Reactions and Properties
4-Methylumbelliferyl alpha-L-arabinofuranoside participates in specific chemical reactions, primarily serving as a substrate for enzymes. Its utility in fluorometric assays is due to its ability to release 4-methylumbelliferone upon enzymatic hydrolysis, providing a sensitive measure of enzyme activity. This characteristic underlines the compound's importance in biochemical research for studying enzyme kinetics and substrate specificity (Chow & Weissmann, 1981).
Scientific Research Applications
Enzymatic Activity and Stability Analysis : 4-Methylumbelliferyl alpha-L-arabinofuranoside is used to analyze the activity and stability of specific enzymes like α-l-arabinofuranosidase. For instance, a study on the enzyme ArfI from Cytophaga xylanolytica demonstrated that it can release arabinose from 4-Methylumbelliferyl alpha-L-arabinofuranoside, among other substrates (Renner & Breznak, 1998).
Substrate Specificity Testing : This compound is utilized to test the substrate specificity of enzymes. A study on an α-l-arabinofuranosidase from Butyrivibrio fibrisolvens showed that the enzyme cleaved 4-Methylumbelliferyl alpha-L-arabinofuranoside efficiently, indicating its specificity for the furanoside configuration (Hespell & O’Bryan, 1992).
Diagnostic Applications in Disease Identification : The compound is instrumental in diagnosing certain diseases. For example, it was used in a study for the estimation of alpha-l-iduronidase activity in cultured cells, aiding in the diagnosis of Hurler's disease (Butterworth & Broadhead, 1980).
Studying Enzyme-Substrate Interactions : Research involving 4-Methylumbelliferyl alpha-L-arabinofuranoside often explores enzyme-substrate interactions. A study detailed the enzymatic hydrolysis of the compound by various enzymes, providing insights into the molecular interactions and kinetics (Hopwood et al., 1979).
Developing Sensitive Assays for Enzymatic Activities : The compound is pivotal in developing sensitive assays for specific enzymatic activities. For instance, a study used 4-Methylumbelliferyl alpha-L-arabinofuranoside to create a sensitive assay for N-acetyl-alpha-D-glucosaminidase (Chow & Weissmann, 1981).
Fluorometric Detection in Microbiology : This compound also finds application in microbiology, such as in the fluorometric detection of specific bacterial species, enhancing the differentiation and identification process (Oh & Kang, 2004).
Safety And Hazards
The safety information for 4-Methylumbelliferyl α-L-arabinofuranoside includes hazard statements H302 and H3706. Precautionary statements include P301 + P312 + P330 - P308 + P3116.
Future Directions
The future directions of 4-Methylumbelliferyl α-L-arabinofuranoside are not readily available in the search results.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature or chemical databases.
properties
IUPAC Name |
7-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-methylchromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O7/c1-7-4-12(17)21-10-5-8(2-3-9(7)10)20-15-14(19)13(18)11(6-16)22-15/h2-5,11,13-16,18-19H,6H2,1H3/t11-,13-,14+,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGLTVBWEMHJRP-SPWCGHHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H](O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201265871 | |
Record name | 4-Methylumbelliferyl α-L-arabinofuranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201265871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylumbelliferyl alpha-L-arabinofuranoside | |
CAS RN |
77471-44-4 | |
Record name | 4-Methylumbelliferyl α-L-arabinofuranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77471-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylumbelliferyl α-L-arabinofuranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201265871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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